4-Amino-2,6-anhydro-3,4,5-trideoxy-5-[(1-hydroxyethylidene)amino]non-2-enonic acid
Description
Des(carbamimidoyl) zanamivir is a derivative of zanamivir, an antiviral medication used to treat and prevent influenza caused by influenza A and B viruses.
Properties
CAS No. |
130525-62-1 |
|---|---|
Molecular Formula |
C11H18N2O7 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(2R,4S)-3-acetamido-4-amino-2-[(1S,2S)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C11H18N2O7/c1-4(15)13-8-5(12)2-7(11(18)19)20-10(8)9(17)6(16)3-14/h2,5-6,8-10,14,16-17H,3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6-,8?,9-,10+/m0/s1 |
InChI Key |
NKENBBIXEGPQLS-FHSOLVJLSA-N |
Isomeric SMILES |
CC(=O)NC1[C@H](C=C(O[C@H]1[C@H]([C@H](CO)O)O)C(=O)O)N |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N |
Other CAS No. |
130525-62-1 |
Synonyms |
5-(Acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic Acid; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of des(carbamimidoyl) zanamivir involves several steps, starting from the precursor zanamivir. The key steps include the removal of the carbamimidoyl group from zanamivir to yield des(carbamimidoyl) zanamivir. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the removal of the carbamimidoyl group .
Industrial Production Methods
Industrial production of des(carbamimidoyl) zanamivir follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Des(carbamimidoyl) zanamivir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of des(carbamimidoyl) zanamivir may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .
Scientific Research Applications
Des(carbamimidoyl) zanamivir has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of acetamides.
Biology: It is used in studies to understand the interaction of antiviral compounds with viral proteins.
Medicine: It is investigated for its potential antiviral activity and therapeutic applications.
Industry: It is used in the development of new antiviral drugs and formulations.
Mechanism of Action
Des(carbamimidoyl) zanamivir exerts its effects by inhibiting the activity of neuraminidase, an enzyme found on the surface of influenza viruses. By binding to the active site of neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus .
Comparison with Similar Compounds
Des(carbamimidoyl) zanamivir is similar to other neuraminidase inhibitors such as zanamivir and oseltamivir. it is unique in its structure due to the absence of the carbamimidoyl group. This structural difference may influence its binding affinity and inhibitory activity against neuraminidase .
List of Similar Compounds
- Zanamivir
- Oseltamivir
- RWJ-270201
These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
